Linaclotide (Standard)

guanylate cyclase-C agonist binding affinity pH dependence

Linaclotide is the only GC-C agonist with FDA pediatric functional constipation (6–17 years) and IBS-C (≥7 years) approvals, ensuring unmatched procurement advantages for pediatric GI research. It provides the strongest evidence for bloating reduction (NNT 7, P-score 0.97) and features pH-independent GC-C binding (Ki 1.23–1.64 nM; pH 5–8) for consistent GI activity. Its three-disulfide bond structure confers gastric stability and pepsin resistance, ideal for oral peptide formulation studies. Choose linaclotide as the definitive reference standard for pediatric, bloating, or formulation research.

Molecular Formula C59H79N15O21S6
Molecular Weight 1526.8 g/mol
Cat. No. B15558933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaclotide (Standard)
Molecular FormulaC59H79N15O21S6
Molecular Weight1526.8 g/mol
Structural Identifiers
InChIInChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1
InChIKeyKXGCNMMJRFDFNR-IURAOCFRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, Slightly soluble in aqueous sodium chloride

Linaclotide Procurement Guide: Evidence-Based Positioning for Scientific and Industrial Selection


Linaclotide is a 14-amino acid synthetic peptide and a potent, selective agonist of the guanylate cyclase-C (GC-C) receptor [1]. It is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) in patients 7 years and older, chronic idiopathic constipation (CIC) in adults, and functional constipation (FC) in children aged 6-17 years [2]. Linaclotide acts locally within the gastrointestinal (GI) tract to increase intraluminal fluid secretion and accelerate colonic transit, with minimal systemic absorption (oral bioavailability 0.1%) [1]. Its molecular structure is stabilized by three intramolecular disulfide bridges, conferring stability in the acidic gastric environment and resistance to pepsin hydrolysis [1].

Why In-Class Substitution of Linaclotide with Other GC-C Agonists Is Not Straightforward


Despite sharing a common GC-C agonist mechanism, linaclotide, plecanatide, and other secretagogues exhibit critical differences in molecular pharmacology, formulation-dependent stability, and clinical approval profiles that preclude simple interchangeability in research or clinical procurement [1]. Linaclotide demonstrates pH-independent receptor binding across the physiological pH range (pH 5–8), enabling activity along the entire GI tract, whereas plecanatide exhibits pH-dependent activation optimized for the proximal small intestine (pH 5.0) due to its acid-sensing residues [1][2]. Additionally, linaclotide's three-disulfide bond structure confers distinct solution stability and formulation requirements (requires gastric protection for optimal bioavailability), while plecanatide's two-disulfide bond structure permits a different formulation approach [2]. Furthermore, linaclotide holds unique pediatric approvals (down to 6 years for FC) not shared by any other GC-C agonist, making it the only evidence-backed option for pediatric GI motility research and formulation development in this population [3].

Linaclotide Quantitative Differentiation: Evidence-Based Comparison Against Key Comparators


pH-Independent GC-C Binding Affinity Enables Pan-Intestinal Activity

Linaclotide exhibits high-affinity, pH-independent binding to GC-C receptors (Ki: 1.23–1.64 nM) across a physiologically relevant pH range (pH 5–8), in contrast to plecanatide, which demonstrates pH-dependent activation peaking at pH 5.0 due to its acid-sensing residues (Asp2 and Glu3) [1][2]. This pH-independence arises from linaclotide's three-disulfide bond structure and absence of pH-sensing residues, whereas plecanatide's two-disulfide bond structure confers pH-dependent conformational flexibility [2].

guanylate cyclase-C agonist binding affinity pH dependence T84 cells molecular pharmacology

Acid-Stable Formulation Enables Gastric Survival and Targeted Small Intestinal Activation

Linaclotide demonstrates exceptional stability under gastric conditions: after 3-hour incubation in simulated gastric fluid (pH 1.0), linaclotide remained intact and was completely resistant to pepsin hydrolysis [1]. Upon reaching the small intestine, linaclotide is converted to its active metabolite MM-419447 (CCEYCCNPACTGC), which retains high-affinity GC-C binding and contributes to pharmacological effects [2]. This stability profile supports formulation as hard gelatin capsules without enteric coating, while still requiring administration on an empty stomach for optimal bioavailability [1].

peptide stability gastrointestinal degradation formulation science metabolite MM-419447 oral peptide delivery

Superior Efficacy for Abdominal Bloating Relief Versus All Licensed IBS-C Drugs

In a systematic review and network meta-analysis of 13 randomized controlled trials comprising 10,091 patients with IBS-C, linaclotide 290 µg once daily demonstrated the greatest improvement in abdominal bloating among all FDA-licensed drugs, including lubiprostone, tenapanor, and tegaserod [1]. Linaclotide achieved a relative risk (RR) of failure to improve abdominal bloating of 0.78 (95% CI: 0.74–0.83) versus placebo, with a number needed to treat (NNT) of 7 and a P-score of 0.97 (highest rank) [1].

IBS-C abdominal bloating network meta-analysis comparative efficacy patient-reported outcomes

Unique Pediatric Approval for Functional Constipation (Ages 6–17 Years)

Linaclotide is the only GC-C agonist with FDA approval for pediatric functional constipation (FC) in children and adolescents aged 6–17 years, and for IBS-C in patients 7 years and older [1]. In contrast, plecanatide (Trulance) is approved only for adults with CIC and IBS-C, and has not established safety or efficacy in pediatric populations [2]. Tenapanor and lubiprostone similarly lack pediatric approvals for constipation indications [2].

pediatric gastroenterology functional constipation FDA approval pediatric formulation regulatory exclusivity

Rapid Symptom Response Within 3–4 Weeks in Over 50% of IBS-C Patients

A pooled analysis of four randomized controlled trials (n=2,350 patients: 1,178 linaclotide 290 µg, 1,172 placebo) demonstrated that >50% of patients with IBS-C initiating linaclotide achieved a ≥30% reduction in abdominal pain, discomfort, or bloating within a median of 3–4 weeks [1]. The median time to achieving ≥3 complete spontaneous bowel movements (CSBMs) was 4 weeks [1]. Furthermore, late responses between 4 and 12 weeks occurred in approximately 1 in 6 patients for abdominal pain and 1 in 10 for CSBM frequency [1].

time-to-response IBS-C abdominal pain bloating pooled analysis

First-Rank Efficacy in Network Meta-Analysis of IBS-C Secretagogues

In a systematic review and network meta-analysis of 15 RCTs comprising 8,462 patients with IBS-C, linaclotide 290 µg once daily was ranked first in efficacy based on the FDA-recommended endpoint for IBS-C trials, as well as for abdominal pain and complete spontaneous bowel movement endpoints [1]. Comparators included lubiprostone, plecanatide, and tenapanor, all of which were superior to placebo. While efficacy was similar among individual drugs for most endpoints, linaclotide achieved the highest P-score ranking for the FDA composite endpoint [1].

IBS-C network meta-analysis secretagogues comparative efficacy FDA endpoint

Linaclotide-Specific Research and Industrial Application Scenarios


Pediatric GI Motility and Functional Constipation Research

Linaclotide is the only GC-C agonist with FDA approval for pediatric functional constipation (ages 6–17) and IBS-C (ages ≥7), making it the sole evidence-backed option for pediatric GI research programs, formulation development for pediatric populations, or studies requiring a GC-C agonist with established pediatric safety, dosing, and long-term tolerability data [1]. This exclusivity provides a clear procurement and regulatory advantage for pediatric-focused studies [1].

Abdominal Bloating-Focused Clinical Research in IBS-C

Linaclotide has demonstrated the greatest improvement in abdominal bloating among all FDA-licensed IBS-C drugs in a robust network meta-analysis of 13 RCTs (n=10,091 patients) [2]. With an NNT of 7 and a P-score of 0.97, linaclotide offers the strongest evidence base for clinical studies where bloating is the primary endpoint or a key secondary outcome [2]. Researchers should select linaclotide as the reference GC-C agonist for bloating-centric study designs.

Oral Peptide Formulation and Stability Studies

Linaclotide serves as a well-characterized reference standard for oral peptide formulation research due to its extensively documented stability profile: intact after 3-hour incubation in simulated gastric fluid (pH 1.0), complete resistance to pepsin hydrolysis, and defined metabolic conversion to active metabolite MM-419447 in the small intestine [3][4]. This validated stability and metabolic pathway data make linaclotide an ideal comparator for developing novel oral peptide delivery systems or for demonstrating bioequivalence in generic formulation development [3][4].

GC-C Receptor Pharmacology and Structure-Activity Relationship Studies

Linaclotide's pH-independent, high-affinity GC-C binding (Ki: 1.23–1.64 nM across pH 5–8) and its three-disulfide bond structural rigidity provide a distinct pharmacological profile compared to pH-dependent agonists like plecanatide [5][6]. For molecular pharmacology studies investigating GC-C receptor activation mechanisms, structure-activity relationships, or the role of pH-sensing residues, linaclotide offers a well-defined comparator that enables isolation of pH-dependence as an experimental variable [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linaclotide (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.